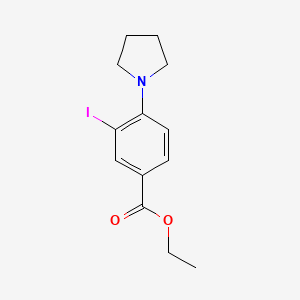

Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate

Description

Properties

CAS No. |

1131614-57-7 |

|---|---|

Molecular Formula |

C13H16INO2 |

Molecular Weight |

345.18 g/mol |

IUPAC Name |

ethyl 3-iodo-4-pyrrolidin-1-ylbenzoate |

InChI |

InChI=1S/C13H16INO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

BPPMSWNLCNANDF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)I |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Ethyl 3-Iodo-4-Substituted Benzoate Series

Several structural analogs of ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate have been synthesized, differing in the substituent at the 4-position (Table 1).

Table 1: Comparison of Ethyl 3-Iodo-4-Substituted Benzoates

Key Observations :

- Pyrrolidine vs. Piperazine : The pyrrolidine group (saturated 5-membered ring) offers moderate electron-donating effects, while the piperazine analog introduces a basic nitrogen, enhancing solubility in acidic conditions .

- Electronic Effects: Morpholino substituents (electron-withdrawing) reduce the electron density of the aromatic ring, affecting oxidative addition in palladium-catalyzed reactions .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, and how can purity be maximized?

The synthesis typically involves Bi(OTf)₃-catalyzed intramolecular amination of triazenylaryl allylic alcohols. A key step is the reaction of (E)-ethyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate under controlled conditions (e.g., solvent choice, temperature) to achieve stereoselectivity. Purification via column chromatography (10–50% EtOAc/petroleum ether) yields the compound in 85% purity . Optimization includes adjusting reaction time, catalyst loading, and solvent polarity to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry of the iodine and pyrrolidine substituents via ¹H/¹³C NMR, focusing on coupling patterns and chemical shifts (e.g., deshielding effects from iodine) .

- X-ray Crystallography : SHELXL refinement (SHELX system) resolves stereochemical ambiguities and verifies intramolecular interactions, such as hydrogen bonding between the ester carbonyl and pyrrolidine nitrogen .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₄H₁₇IN₂O₂) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Stability studies should assess:

- Thermal Stability : TGA/DSC to determine decomposition temperatures, particularly for the iodine substituent, which may degrade at >150°C.

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility but risk ester hydrolysis under prolonged heating.

- Light Sensitivity : Iodine’s photolability necessitates amber vial storage to prevent radical formation .

Advanced Research Questions

Q. What mechanistic insights explain the role of Bi(OTf)₃ in the stereoselective synthesis of this compound?

Bi(OTf)₃ acts as a Lewis acid, coordinating to the diazenyl nitrogen and allylic alcohol oxygen, facilitating intramolecular cyclization. Stereoselectivity arises from transition-state stabilization of the (E)-configured allylic intermediate. Kinetic studies (e.g., Eyring plots) can quantify activation parameters, while DFT calculations (using Gaussian or ORCA) model the transition state’s geometry .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Solvation Models : COSMO-RS or SMD (implemented in Gaussian) estimate solvation energies to predict reaction feasibility in solvents like THF or toluene .

- Electrostatic Potential Maps : Highlight electrophilic sites (e.g., iodine for Suzuki coupling) and nucleophilic regions (e.g., pyrrolidine nitrogen for protonation studies) .

Q. How to resolve contradictions in catalytic efficiency data when varying ethyl benzoate derivatives in polymer systems?

Ethyl benzoate derivatives can act as co-catalysts or poisons in polymerization. For example, increasing ethyl benzoate concentration initially enhances stereoregularity in poly(4-methylpentene-1) by stabilizing active titanium centers but reduces yield at higher concentrations due to site blocking. Systematic kinetic profiling (e.g., Arrhenius analysis) and EXAFS spectroscopy can differentiate electronic vs. steric effects .

Q. What in vitro assays evaluate the compound’s biological interactions, and how are results interpreted?

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) for kinase or protease targets, using fluorescence polarization or SPR to quantify binding.

- Cytotoxicity Screening : MTT assays on HeLa or HEK-293 cells identify LD₅₀ values; compare to structurally similar compounds (e.g., methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate) to establish SAR .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.